N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide
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Overview
Description
The compound "N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide" is part of a broader category of chemicals known for their complex molecular structures and reactions. This exploration encompasses synthesis methods, molecular structure analyses, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves palladium-catalyzed reactions or Friedel–Crafts-type alkylations. For instance, Sakamoto et al. (1988) demonstrated a one-step synthesis of 1-methylsulfonyl-indoles from N-(2-bromophenyl)methanesulfonamide, showcasing the compound's reactivity and potential for structural modification (Sakamoto et al., 1988).
Molecular Structure Analysis
The structural details of sulfonamide compounds reveal significant insights into their molecular geometry and potential interactions. The work by Gowda, Foro, and Fuess on N-(3,4-Dimethylphenyl)methanesulfonamide highlights the anti-conformation of the N—H bond relative to the benzene plane, a feature relevant to understanding the molecular structure of sulfonamide derivatives (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Sulfonamide compounds engage in various chemical reactions, demonstrating a wide range of reactivities and functionalities. For example, studies on Friedel–Crafts-type alkylation with bromodifluoro(phenylsulfanyl)methane (Kuhakarn et al., 2011) elucidate the reactivity patterns that could be analogous to those of the target compound in specific synthetic contexts (Kuhakarn et al., 2011).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. However, specific data for the compound are not directly available but can be inferred from related studies.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are essential for comprehending the compound's potential applications and stability. Research on vicarious nucleophilic substitutions of hydrogen in related compounds provides insights into the chemical versatility of sulfonamide derivatives (Lemek, Groszek, & Cmoch, 2008).
properties
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)-N-[(E)-2,3-dihydro-1,4-benzodioxin-5-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O5S/c1-28(24,25)22(15-7-3-2-6-14(15)19)12-17(23)21-20-11-13-5-4-8-16-18(13)27-10-9-26-16/h2-8,11H,9-10,12H2,1H3,(H,21,23)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROABWQFRMJFCI-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NN=CC1=C2C(=CC=C1)OCCO2)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N(CC(=O)N/N=C/C1=C2C(=CC=C1)OCCO2)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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